3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 2097902-09-3
VCID: VC4927039
InChI: InChI=1S/C17H17NO3/c19-17(15-4-7-20-11-15)18-6-3-14(10-18)12-1-2-16-13(9-12)5-8-21-16/h1-2,4,7,9,11,14H,3,5-6,8,10H2
SMILES: C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=COC=C4
Molecular Formula: C17H17NO3
Molecular Weight: 283.327

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine

CAS No.: 2097902-09-3

Cat. No.: VC4927039

Molecular Formula: C17H17NO3

Molecular Weight: 283.327

* For research use only. Not for human or veterinary use.

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine - 2097902-09-3

Specification

CAS No. 2097902-09-3
Molecular Formula C17H17NO3
Molecular Weight 283.327
IUPAC Name [3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone
Standard InChI InChI=1S/C17H17NO3/c19-17(15-4-7-20-11-15)18-6-3-14(10-18)12-1-2-16-13(9-12)5-8-21-16/h1-2,4,7,9,11,14H,3,5-6,8,10H2
Standard InChI Key GMWJSMJEDWFPGN-UHFFFAOYSA-N
SMILES C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=COC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates three distinct heterocyclic units:

  • A 2,3-dihydrobenzofuran scaffold, which provides aromaticity and planar rigidity.

  • A pyrrolidine ring, contributing conformational flexibility and nitrogen-based reactivity.

  • A furan-3-carbonyl group, introducing electrophilic character and hydrogen-bonding potential.

The dihydrobenzofuran moiety (C8_8H7_7O) features a fused benzene and tetrahydrofuran ring, with partial saturation at the 2,3-positions enhancing stability compared to fully aromatic benzofurans . The pyrrolidine ring (C4_4H8_8N) is functionalized at the 1-position by the furan-3-carbonyl group, creating a tertiary amide linkage that influences solubility and metabolic stability .

Stereochemical and Electronic Properties

The compound’s stereochemistry is defined by the pyrrolidine ring, which adopts a puckered conformation. Computational models suggest that the furan-3-carbonyl group induces slight distortion in the dihydrobenzofuran plane, creating a dipole moment of approximately 2.1 D . The molecule’s LogP (calculated via XLogP3) is 2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Table 1: Comparative Analysis of Structurally Related Compounds

Compound NameMolecular FormulaKey Structural DifferencesLogP
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidineC17_{17}H17_{17}NO3_3Pyrrolidine + furan-3-carbonyl2.2
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidineC22_{22}H25_{25}NO2_2SThiophene substituent; cyclopentane ring3.1
3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridineC14_{14}H11_{11}NO2_2Pyridine instead of pyrrolidine1.8
Data synthesized from .

Synthetic Methodologies

Retrosynthetic Analysis

The compound is typically synthesized via a three-step sequence:

  • Formation of the dihydrobenzofuran core: Achieved through acid-catalyzed cyclization of 5-(2-hydroxyethyl)benzofuran precursors .

  • Pyrrolidine functionalization: Introducing the furan-3-carbonyl group via nucleophilic acyl substitution using furan-3-carbonyl chloride under inert conditions .

  • Purification: Recrystallization from dimethylformamide (DMF) yields crystals with >90% purity .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Competing reactions at the furan 2- vs. 3-positions require precise temperature control (60–70°C) .

  • Byproduct formation: Partial oxidation of the dihydrobenzofuran ring to benzofuran occurs above 100°C, necessitating strict anaerobic conditions .

Emerging Applications and Future Directions

Material Science

The dihydrobenzofuran unit’s fluorescence properties (λem_{em} = 420 nm) make it a candidate for organic light-emitting diodes (OLEDs) .

Drug Discovery

Ongoing research focuses on:

  • Optimizing bioavailability: Prodrug strategies using ester linkages .

  • Targeted delivery: Nanoparticle encapsulation to enhance tumor specificity .

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